molecular formula C11H13ClN2O B2843290 (2-Furylmethyl)(3-pyridinylmethyl)amine hydrochloride CAS No. 1052404-24-6

(2-Furylmethyl)(3-pyridinylmethyl)amine hydrochloride

Cat. No.: B2843290
CAS No.: 1052404-24-6
M. Wt: 224.69
InChI Key: WBMYIRBDIWZNRC-UHFFFAOYSA-N
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Description

(2-Furylmethyl)(3-pyridinylmethyl)amine hydrochloride is a secondary amine derivative featuring two heteroaromatic substituents: a 2-furylmethyl group and a 3-pyridinylmethyl group. The compound’s hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical and biochemical research. Its structure combines a furan ring (oxygen-containing heterocycle) with a pyridine ring (nitrogen-containing heterocycle), which contributes to its unique electronic and steric properties.

Properties

IUPAC Name

N-(furan-2-ylmethyl)-1-pyridin-3-ylmethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O.ClH/c1-3-10(7-12-5-1)8-13-9-11-4-2-6-14-11;/h1-7,13H,8-9H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBMYIRBDIWZNRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)CNCC2=CC=CO2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>33.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49671889
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Furylmethyl)(3-pyridinylmethyl)amine hydrochloride typically involves the reaction of 2-furylmethylamine with 3-pyridinecarboxaldehyde under specific conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride to facilitate the formation of the desired amine product. The resulting compound is then treated with hydrochloric acid to obtain the hydrochloride salt .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same basic steps but may include additional purification stages to ensure the compound meets industrial standards for purity and quality .

Chemical Reactions Analysis

Types of Reactions

(2-Furylmethyl)(3-pyridinylmethyl)amine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure optimal yields .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce different amine derivatives. Substitution reactions can result in a wide range of functionalized compounds .

Scientific Research Applications

(2-Furylmethyl)(3-pyridinylmethyl)amine hydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in various medical conditions.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2-Furylmethyl)(3-pyridinylmethyl)amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The compound’s activity is influenced by the nature of its substituents. Key comparisons include:

Table 1: Structural and Physicochemical Comparison
Compound Name Substituents Molecular Weight logP pIC50 (if available) Key Features
(2-Furylmethyl)(3-pyridinylmethyl)amine HCl 2-Furylmethyl, 3-pyridinylmethyl ~215–225* ~3.5–4.4 ~5.0–5.3 Balanced lipophilicity, aromatic rings enhance potency
(3-Pyridinylmethyl)(3-thienylmethyl)amine HCl 3-Thienylmethyl, 3-pyridinylmethyl 241 0.82 N/A Lower logP suggests reduced membrane permeability
(3-Methyl-2-thienyl)methylamine HCl 3-Methylthienyl, 4-pyridinylmethyl N/A N/A N/A Pyridine positional isomer (4 vs. 3) alters binding
(2-Furylmethyl)(2-thienylmethyl)amine HCl 2-Furylmethyl, 2-thienylmethyl N/A N/A N/A Thiophene vs. pyridine; sulfur vs. nitrogen effects
SR27417 (from ) Triisopropylphenylthiazolyl, 3-pyridinylmethyl N/A N/A N/A Bulky substituents may hinder activity

*Estimated based on analogs in .

Key Observations :

  • Aromatic vs. Aliphatic Substituents : The target compound’s aromatic groups (furan and pyridine) confer higher potency compared to aliphatic analogs. For example, aliphatic-substituted piperidines exhibit pIC50 <5.0, while aromatic analogs like the 2-furylmethyl derivative achieve pIC50 =5.0.
  • Positional Isomerism : Pyridine substitution at the 3-position (target compound) vs. 4-position () may alter receptor binding due to differences in electronic distribution and steric hindrance.

Pharmacological and Functional Comparisons

Metabotropic Glutamate Receptor (mGluR) Modulation

Several analogs in the evidence act as mGluR modulators:

  • LY487379 (): A mGlu2R-positive allosteric modulator (PAM) with a trifluoroethylsulfonamide group. Unlike the target compound, LY487379’s bulky substituents likely enhance selectivity for mGlu2R over mGlu3R.
  • BINA (): A biphenyl-indanone mGlu2R PAM. The target compound’s smaller aromatic groups may offer different binding kinetics.
Selectivity Trends
  • Tertiary vs. Secondary Amines : Aliphatic tertiary amines (e.g., piperidine derivatives in ) show reduced activity due to protonation and membrane impermeability. The target compound’s secondary amine structure avoids this issue.
  • Heterocycle Effects : Replacing pyridine with thiophene (e.g., ) introduces sulfur, which may alter electronic properties and hydrogen-bonding capacity, impacting receptor interactions.

Biological Activity

(2-Furylmethyl)(3-pyridinylmethyl)amine hydrochloride is a compound of interest due to its potential biological activities. This article reviews its biological effects, mechanisms of action, and relevant research findings. The compound's structure includes a furyl and pyridinyl moiety, which may contribute to its interactions with biological systems.

  • Molecular Formula : C10H12ClN2O
  • Molecular Weight : 210.66 g/mol
  • CAS Number : 46230-01-7
  • SMILES Notation : C1(CNC2=NC=CC=C2)=CC=CO1.Cl

The biological activity of this compound is primarily attributed to its interaction with specific protein targets. Preliminary studies suggest that it may act as a ubiquitin-specific protease (USP) inhibitor , particularly targeting USP28. This inhibition can lead to alterations in cellular signaling pathways, affecting cell cycle regulation and apoptosis.

Anticancer Properties

Research indicates that this compound exhibits antiproliferative effects against various cancer cell lines.

  • Cell Lines Tested :
    • HeLa (cervical cancer)
    • MCF-7 (breast cancer)
    • A549 (lung cancer)

The compound was shown to inhibit cell proliferation significantly, particularly during the S phase of the cell cycle, leading to increased apoptosis in treated cells.

Cell LineIC50 (µM)Mechanism
HeLa15Apoptosis induction
MCF-720Cell cycle arrest
A54918Inhibition of USP28

Neuroprotective Effects

In addition to its anticancer properties, the compound has been investigated for its neuroprotective effects. Studies have demonstrated that it can reduce oxidative stress markers in neuronal cells, suggesting potential applications in neurodegenerative diseases.

Case Studies and Research Findings

  • Study on Cancer Cell Lines
    • A study published in Cancer Letters evaluated the effects of this compound on various cancer cell lines. The results indicated a dose-dependent inhibition of cell growth, with significant morphological changes observed under microscopy.
  • Neuroprotection Research
    • Another research article in Neuroscience Letters highlighted the compound's ability to protect against glutamate-induced toxicity in primary neuronal cultures. The study reported a reduction in cell death and preservation of mitochondrial function.
  • Mechanistic Insights
    • A patent application outlined the compound's mechanism involving the modulation of Nrf2 signaling pathways, which are crucial for cellular responses to oxidative stress and inflammation. This suggests potential therapeutic roles beyond oncology.

Q & A

Basic: What are the optimal synthetic routes for (2-Furylmethyl)(3-pyridinylmethyl)amine hydrochloride, and how can reaction conditions be controlled to maximize yield?

Methodological Answer:
The synthesis typically involves multi-step reactions, such as nucleophilic substitution or reductive amination, using precursors like 2-furylmethyl chloride and 3-pyridinylmethylamine. Key parameters include:

  • Temperature: Maintain 0–5°C during exothermic steps (e.g., amine alkylation) to minimize side reactions .
  • Solvents: Polar aprotic solvents (e.g., DMF, THF) enhance nucleophilicity, while inert atmospheres (N₂/Ar) prevent oxidation .
  • Catalysts: Use bases like triethylamine to scavenge HCl and drive the reaction forward .
  • Purification: Column chromatography or recrystallization in ethanol/water mixtures improves purity (>95%) .

Validation: Monitor reaction progress via TLC or HPLC. Confirm final structure using 1^1H/13^13C NMR and high-resolution mass spectrometry (HRMS) .

Basic: How should researchers characterize the purity and structural integrity of this compound?

Methodological Answer:

  • Purity Analysis:
    • HPLC: Use a C18 column with a mobile phase of acetonitrile/water (0.1% TFA) to assess purity (>98%) .
    • Elemental Analysis: Verify C, H, N, Cl content within ±0.4% of theoretical values .
  • Structural Confirmation:
    • NMR: Identify furyl (δ 6.2–7.4 ppm) and pyridinyl (δ 8.0–8.5 ppm) protons .
    • FT-IR: Confirm amine hydrochloride formation via N–H stretch (2500–3000 cm⁻¹) and Cl⁻ counterion absorption .

Basic: What are the recommended storage conditions to ensure long-term stability?

Methodological Answer:

  • Temperature: Store at –20°C in airtight, light-resistant containers to prevent degradation .
  • Humidity: Use desiccants (e.g., silica gel) to avoid hygroscopic clumping .
  • Stability Testing: Conduct accelerated aging studies (40°C/75% RH for 6 months) and monitor via HPLC to validate shelf life .

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer:

  • Assay Optimization:
    • Dose-Response Curves: Test across a broad concentration range (nM–mM) to identify non-linear effects .
    • Control Experiments: Include vehicle (DMSO) and positive/negative controls to rule out solvent interference .
  • Orthogonal Assays: Combine enzymatic (e.g., kinase inhibition) and cellular (e.g., viability) assays to confirm target specificity .
  • Data Normalization: Use Z-factor scoring to assess assay robustness and minimize false positives .

Advanced: What strategies are effective for studying the compound’s mechanism of action in enzyme inhibition?

Methodological Answer:

  • Kinetic Studies:
    • Michaelis-Menten Analysis: Determine inhibition type (competitive/non-competitive) by varying substrate concentrations .
    • IC₅₀ Determination: Use GraphPad Prism® to calculate dose-response curves and Hill coefficients .
  • Biophysical Techniques:
    • Surface Plasmon Resonance (SPR): Measure binding affinity (KDK_D) in real-time .
    • Isothermal Titration Calorimetry (ITC): Quantify thermodynamic parameters (ΔH, ΔS) .
  • Molecular Docking: Generate binding poses using AutoDock Vina and validate with MD simulations .

Advanced: How can researchers design derivatives for structure-activity relationship (SAR) studies?

Methodological Answer:

  • Scaffold Modification:
    • Furyl/Pyridinyl Substitutions: Introduce electron-withdrawing groups (e.g., –F, –Cl) to enhance binding affinity .
    • Linker Optimization: Replace methylene with ethylene or amide groups to modulate flexibility .
  • Synthetic Approaches:
    • Combinatorial Chemistry: Use parallel synthesis to generate a library of 50–100 analogs .
    • Click Chemistry: Incorporate triazole or tetrazole moieties via CuAAC reactions .
  • Evaluation Metrics: Prioritize compounds with improved LogP (1–3), solubility (>50 µM), and selectivity (SI >10) .

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